molecular formula C9H7BrF2 B3251601 1-[(E)-3-bromoprop-1-enyl]-3,5-difluorobenzene CAS No. 210113-74-9

1-[(E)-3-bromoprop-1-enyl]-3,5-difluorobenzene

Cat. No. B3251601
CAS RN: 210113-74-9
M. Wt: 233.05 g/mol
InChI Key: XWMNXLOOECHHDM-OWOJBTEDSA-N
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Description

1-[(E)-3-bromoprop-1-enyl]-3,5-difluorobenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fluorinated aromatic compound that is used as a building block for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 1-[(E)-3-bromoprop-1-enyl]-3,5-difluorobenzene depends on the specific compound that is synthesized from it. For example, if it is used in the synthesis of a kinase inhibitor, the mechanism of action would involve the inhibition of the kinase enzyme. If it is used in the synthesis of an antitumor agent, the mechanism of action would involve the inhibition of tumor cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(E)-3-bromoprop-1-enyl]-3,5-difluorobenzene depend on the specific compound that is synthesized from it. For example, if it is used in the synthesis of a kinase inhibitor, the biochemical and physiological effects would involve the inhibition of the kinase enzyme and the potential treatment of diseases associated with kinase dysregulation. If it is used in the synthesis of an antitumor agent, the biochemical and physiological effects would involve the inhibition of tumor cell growth and the potential treatment of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(E)-3-bromoprop-1-enyl]-3,5-difluorobenzene in lab experiments include its high reactivity, versatility, and availability. It can be used as a building block for the synthesis of various organic compounds, and its synthesis method is well-established. However, the limitations of using 1-[(E)-3-bromoprop-1-enyl]-3,5-difluorobenzene in lab experiments include its potential toxicity and the need for appropriate safety measures.

Future Directions

The future directions for the use of 1-[(E)-3-bromoprop-1-enyl]-3,5-difluorobenzene include the synthesis of new compounds with potential applications in various fields. For example, it can be used in the synthesis of new kinase inhibitors with improved potency and selectivity. It can also be used in the synthesis of new materials with improved properties, such as increased stability and efficiency. Additionally, the use of 1-[(E)-3-bromoprop-1-enyl]-3,5-difluorobenzene in combination with other compounds can lead to the discovery of new compounds with synergistic effects.

Scientific Research Applications

1-[(E)-3-bromoprop-1-enyl]-3,5-difluorobenzene has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has been used in the synthesis of biologically active compounds such as kinase inhibitors, antitumor agents, and antiviral agents. It has also been used in the synthesis of materials such as liquid crystals, OLEDs, and polymers.

properties

IUPAC Name

1-[(E)-3-bromoprop-1-enyl]-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2/c10-3-1-2-7-4-8(11)6-9(12)5-7/h1-2,4-6H,3H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMNXLOOECHHDM-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C=CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)/C=C/CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E)-3-bromoprop-1-enyl]-3,5-difluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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